

# Introduction: Navigating the Landscape of Substituted Quinolines

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## Compound of Interest

Compound Name: 4-Chloro-5-(trifluoromethoxy)quinoline

CAS No.: 40575-20-0

Cat. No.: B11865758

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This technical guide addresses the inquiry into **4-Chloro-5-(trifluoromethoxy)quinoline**, a compound of interest for researchers in medicinal chemistry and materials science. An extensive search of chemical databases and supplier catalogs indicates that a specific CAS number for **4-Chloro-5-(trifluoromethoxy)quinoline** is not readily available, suggesting it may be a novel or non-commercialized compound. Consequently, off-the-shelf procurement from major suppliers is unlikely at present.

This guide, therefore, expands its scope to provide a comprehensive technical overview of the synthesis, properties, and sourcing of closely related and structurally analogous quinoline derivatives. For researchers and drug development professionals, understanding the landscape of available precursors, established synthetic routes, and the influence of trifluoromethoxy and chloro-substituents is paramount for the successful acquisition and application of the target molecule. This document will serve as a practical resource, offering pathways to obtaining **4-Chloro-5-(trifluoromethoxy)quinoline** via custom synthesis and providing critical data on analogous compounds to inform research and development efforts.

## Section 1: The Target Molecule: 4-Chloro-5-(trifluoromethoxy)quinoline

As of early 2026, **4-Chloro-5-(trifluoromethoxy)quinoline** does not have a registered CAS number in major chemical databases. This typically indicates that the compound has not been

widely synthesized, characterized, or commercialized. For researchers requiring this specific molecule, the most viable route of acquisition is through custom synthesis.

The trifluoromethoxy (-OCF<sub>3</sub>) group is an increasingly important substituent in medicinal chemistry. It is considered a bioisostere of a methoxy group but with significantly different electronic properties. The -OCF<sub>3</sub> group is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate.<sup>[1]</sup> Its strong electron-withdrawing nature can also modulate the pK<sub>a</sub> and reactivity of the quinoline core.

## Section 2: Sourcing and Procurement of Quinolines and Custom Synthesis Services

While **4-Chloro-5-(trifluoromethoxy)quinoline** is not a stock item, numerous chemical suppliers specialize in quinoline derivatives and offer custom synthesis services. These vendors can be contracted to produce the target compound on a fee-for-service basis.

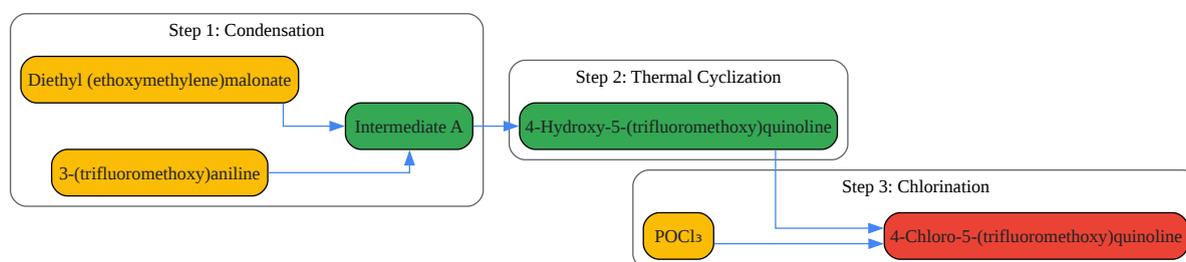
Supplier	Specialization	Service Highlights	Website
Chem-Impex	Heterocyclic compounds, building blocks	Extensive catalog of quinoline derivatives, custom synthesis capabilities.	
Georganics	Quinoline derivatives, custom synthesis	Offers a range of substituted quinolines and custom synthesis services.	<a href="#">[Link]</a>
Biosynce	Quinoline manufacturers and suppliers	Custom synthesis of quinoline derivatives with a focus on scalability.	<a href="#">[Link]</a>
CymitQuimica	Quinazoline and Quinoline Derivatives	High-purity derivatives for chemical synthesis and pharmaceutical development.	
IndiaMART	Marketplace for chemical suppliers	Connects with various manufacturers in Hyderabad who specialize in quinoline derivatives.	<a href="#">[Link]</a>
Echemi	Global chemical supply platform	Lists numerous suppliers of quinoline and its derivatives, some offering custom synthesis.	

## Section 3: Synthetic Strategies for Substituted Quinolines

The synthesis of **4-Chloro-5-(trifluoromethoxy)quinoline** would likely involve the construction of the quinoline core followed by chlorination and introduction of the trifluoromethoxy group, or

the use of a pre-substituted aniline. Several classical and modern methods for quinoline synthesis can be adapted for this purpose.

A plausible synthetic approach could involve the Gould-Jacobs reaction, starting from an appropriately substituted aniline, in this case, 3-(trifluoromethoxy)aniline. The aniline would be reacted with diethyl (ethoxymethylene)malonate to form an intermediate that can be cyclized at high temperature. The resulting 4-hydroxyquinoline can then be chlorinated at the 4-position using reagents like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ).



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Gould-Jacobs based synthesis of the target molecule.

## Section 4: Physicochemical and Biological Properties of Related Quinolines

The properties of **4-Chloro-5-(trifluoromethoxy)quinoline** can be inferred from those of its analogs. The trifluoromethyl ( $-\text{CF}_3$ ) group, for which more data is available, is also a lipophilic, electron-withdrawing group that enhances metabolic stability.[2]

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
4-Chloro-6-(trifluoromethyl)quinoline	49713-56-6	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N	231.60	48-55
4-Chloro-7-(trifluoromethyl)quinoline	346-55-4	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N	231.60	N/A
4,7-Dichloroquinoline	86-98-6	C <sub>9</sub> H <sub>5</sub> Cl <sub>2</sub> N	198.05	87

## Section 5: Applications in Research and Development

Substituted quinolines are privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.

- **Antimalarial Agents:** The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine and hydroxychloroquine.[3] The 4-chloroquinoline moiety is a key intermediate in the synthesis of these drugs.[4][5]
- **Anticancer Therapeutics:** Quinoline derivatives have been investigated as inhibitors of various kinases and other targets in cancer cells. The introduction of fluorine-containing substituents can enhance their potency and pharmacokinetic properties.
- **Agrochemicals:** Chloro- and trifluoromethyl-substituted quinolines are used in the development of herbicides and fungicides.[6]
- **Materials Science:** The quinoline core is a component of fluorescent dyes and other functional materials. The substitution pattern can be tuned to achieve desired optical and electronic properties.[2]

## Section 6: Experimental Protocol: Nucleophilic Aromatic Substitution of a 4-Chloroquinoline

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution, making it a versatile handle for further functionalization. The following is a general protocol for the synthesis of 4-aminoquinoline derivatives, which could be adapted for **4-Chloro-5-(trifluoromethoxy)quinoline**.

Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic substitution of the 4-chloro group.

Materials:

- 4-Chloroquinoline derivative (1.0 eq)
- Primary or secondary amine (1.2 - 2.0 eq)
- Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
- Optional: Base (e.g., triethylamine, potassium carbonate)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinoline derivative and the chosen solvent.
- Add the amine to the solution. If the amine is used as its hydrochloride salt, add a base to liberate the free amine.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aminoquinoline derivative.

Causality: The electron-withdrawing nature of the quinoline nitrogen atom and the trifluoromethoxy group at the 5-position would likely enhance the electrophilicity of the C4 carbon, facilitating the nucleophilic attack by the amine. The choice of solvent and temperature can significantly influence the reaction rate and yield.

## Conclusion

While **4-Chloro-5-(trifluoromethoxy)quinoline** is not a commercially available compound, this guide provides a roadmap for its acquisition and utilization in research. By leveraging custom synthesis services and drawing upon the extensive knowledge base of related quinoline derivatives, researchers can confidently proceed with their investigations into this promising molecule. The unique properties conferred by the trifluoromethoxy group suggest that this and related compounds will continue to be of significant interest in the development of new therapeutics and functional materials.

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